5-O-Methylvisammioside, 6''-O-apiosyl-
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Overview
Description
6"-O-Apiosyl-5-O-Methylvisammioside is a natural compound found in certain traditional Chinese medicines, such as Kang-Jing. It is known for its potential therapeutic effects, including promoting blood circulation, dredging collaterals, dispersing wind, and relieving pain . The compound has a molecular formula of C27H36O14 and a molecular weight of 584.57 g/mol .
Mechanism of Action
Target of Action
6"-O-Apiosyl-5-O-Methylvisammioside is a component of the traditional Chinese medicine Kang-Jing . .
Mode of Action
It is known to be a component of Kang-Jing, a traditional Chinese medicine, which has functions of promoting blood circulation and dredging collaterals, dispersing wind and relieving pain . .
Biochemical Pathways
As a component of Kang-Jing, it may be involved in pathways related to blood circulation and pain relief .
Result of Action
As a component of Kang-Jing, it may contribute to the overall effects of this traditional Chinese medicine, which include promoting blood circulation, dredging collaterals, dispersing wind, and relieving pain .
Biochemical Analysis
Biochemical Properties
It is known to be a component of Kang-Jing, a traditional Chinese medicine formula
Cellular Effects
As a component of Kang-Jing, it is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6"-O-Apiosyl-5-O-Methylvisammioside involves the glycosylation of 5-O-Methylvisammioside with apiose. The reaction typically requires the use of a glycosyl donor and an acceptor under specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods: Industrial production of 6"-O-Apiosyl-5-O-Methylvisammioside is often achieved through extraction from natural sources, such as the plant Saposhnikovia divaricata. The extraction process involves the use of solvents and purification techniques like high-performance liquid chromatography (HPLC) to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 6"-O-Apiosyl-5-O-Methylvisammioside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
6"-O-Apiosyl-5-O-Methylvisammioside has several scientific research applications, including:
Comparison with Similar Compounds
5-O-Methylvisammioside: A precursor in the synthesis of 6"-O-Apiosyl-5-O-Methylvisammioside.
Apigenin: A flavonoid with similar anti-inflammatory and analgesic properties.
Luteolin: Another flavonoid known for its anti-inflammatory effects.
Uniqueness: 6"-O-Apiosyl-5-O-Methylvisammioside is unique due to its specific glycosylation pattern, which enhances its bioactivity and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
(2S)-2-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-4-methoxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O14/c1-11-5-13(29)18-15(38-11)7-14-12(22(18)35-4)6-17(39-14)26(2,3)41-24-21(32)20(31)19(30)16(40-24)8-36-25-23(33)27(34,9-28)10-37-25/h5,7,16-17,19-21,23-25,28,30-34H,6,8-10H2,1-4H3/t16-,17+,19-,20+,21-,23+,24+,25-,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVSLVBGYDDGSZ-OPKDPXHTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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